molecular formula C8H10OS B016433 4-Methoxy-alpha-toluenethiol CAS No. 6258-60-2

4-Methoxy-alpha-toluenethiol

Cat. No. B016433
CAS RN: 6258-60-2
M. Wt: 154.23 g/mol
InChI Key: PTDVPWWJRCOIIO-UHFFFAOYSA-N
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Description

4-Methoxy-alpha-toluenethiol is a compound that falls within the broader category of organosulfur compounds, characterized by a methoxy group (-OCH₃) and a thiol group (-SH) attached to a benzene ring. Such compounds are of interest in organic chemistry due to their diverse chemical reactions and properties, which allow for various applications in synthesis, materials science, and potentially in pharmaceuticals, though applications in drugs and their dosages are excluded from this discussion as per the request.

Synthesis Analysis

The synthesis of compounds similar to 4-Methoxy-alpha-toluenethiol often involves strategies that introduce the methoxy and thiol groups into the aromatic system. For example, compounds with methoxy groups at the α-positions have been synthesized to study the effects of these substituents on electronic and steric properties (Murata et al., 2021). The methodologies can include nucleophilic aromatic substitution for the thiol group and electrophilic aromatic substitution for the methoxy group.

Molecular Structure Analysis

The molecular structure of compounds with methoxy and thiol substituents significantly influences their chemical behavior. For instance, methoxy groups can increase the electron density on the aromatic ring through resonance, affecting the compound's reactivity towards electrophiles. The steric and electronic effects of substituents like methoxy and hydroxy groups have been shown to impact the molecular structure and properties of related compounds (Murata et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 4-Methoxy-alpha-toluenethiol would be influenced by both the methoxy and thiol groups. Methoxy groups can participate in demethylation reactions to yield phenols, while thiol groups are known for their nucleophilic character, allowing for alkylation or acylation reactions. The presence of these functional groups also introduces redox-active characteristics into the molecule, which can be explored in various organic transformations.

Physical Properties Analysis

The physical properties of such a compound would include its boiling point, melting point, solubility, and possibly its crystalline structure. These properties are influenced by the molecular weight, the polarity of the functional groups, and intramolecular hydrogen bonding capabilities. While specific data for 4-Methoxy-alpha-toluenethiol was not found, related compounds with methoxy groups have shown interesting physical properties, including solubility in organic solvents and potential for forming crystalline structures (Murata et al., 2021).

Scientific Research Applications

  • Electrochemical Bromination : A study by Kulangiappar, Anbukulandainathan, and Raju (2014) demonstrated the electrochemical bromination of 4-methoxy toluene to yield 3-bromo 4-methoxy benzyl bromide, highlighting its potential in understanding the orientation of bromine atoms in alkyl aromatic compounds (Kulangiappar et al., 2014).

  • Pharmaceutical Analysis : Alexeeva et al. (2018) developed a methodology using 4-methoxy-2-nitrophenyl-isothiocyanate for determining glutathione in pharmaceutical forms by RP HPLC, demonstrating its application in quantitative content estimation (Alexeeva et al., 2018).

  • Therapeutic Research : Liu et al. (2009) studied the protective effect of 4-methoxy-5-hydroxycanthin-6-one on dextran sulfate sodium-induced rat colitis, suggesting its potential as a therapeutic intervention (Liu et al., 2009).

  • Synthetic Chemistry : Jin et al. (2012) reported on the synthesis of 4-Methoxysalicylaldehyde via selective monomethylation of 2,4-dihydroxybenzaldehyde, showing its potential for industrial applications (Jin et al., 2012).

  • Molecular Structure Studies : Schaefer and Wildman (1981) found that the sulfhydryl groups in 4-aminothiophenol and 4-methoxythiophenol prefer planes perpendicular to the benzene plane, contributing to our understanding of molecular orientations (Schaefer & Wildman, 1981).

  • Organic Electrosynthesis : Attour et al. (2008) developed a thin-gap, single-pass reactor for organic electrosynthesis, demonstrating high product selectivities and conversion rates, which can be applied to other electrochemical systems, including those involving 4-Methoxytoluene (Attour et al., 2008).

Safety And Hazards

When handling 4-Methoxy-α-toluenethiol, it is recommended to wash face, hands, and any exposed skin thoroughly. It is advised not to eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear respiratory protection and keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(4-methoxyphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-9-8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDVPWWJRCOIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211617
Record name 4-Methoxybenzenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-alpha-toluenethiol

CAS RN

6258-60-2
Record name 4-Methoxy-α-toluenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6258-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-alpha-toluenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxybenzenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-α-toluenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHOXY-ALPHA-TOLUENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FTY888ZTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JS Stephens - 2014 - search.proquest.com
Abstract Analysis of volatile organic compounds (VOCs) in air and exhaled breath by sensor array is a very useful testing technique. It can provide non-invasive, fast, inexpensive testing …
F Piano, M Petrozziello, E Vaudano, F Bonello… - … Food Research and …, 2014 - Springer
… 2-furfurylthio, 4-methyl-4-mercapto-2-pentanone, 3-mercaptohexyl acetate, 3-mercaptohexanol and benzylmercaptane in wine using 2-phenylethanethiol, 4-methoxy-alpha-toluenethiol …
X Yu, M He, L Su - Archives of Environmental Contamination and …, 2023 - Springer
… 146, 4-methoxy-alpha-toluenethiol and No. 215, 4-hydroxythiophenol) with S-106 > 0, their average log(Mw/IBC50) (= 7.142) greater than the average log(Mw/IBC50) of the total dataset…
MA Tasdelen, B Kiskan, Y Yagci - Progress in Polymer Science, 2016 - Elsevier
Over the last decade, click chemistry reactions, that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields have gained significant importance for …
LTT Nguyen, J Devroede, K Plasschaert… - Polymer …, 2013 - pubs.rsc.org
For high-tech applications, polyurethane (PU) materials require additional surface properties and functionality, which can be achieved by incorporation of “clickable” groups in the PU …
Number of citations: 32 0-pubs-rsc-org.brum.beds.ac.uk
J Li, X Chen, JJ Zhu - Aggregate, 2023 - Wiley Online Library
… Three Raman signaling molecules, 4-aminobenzenethiol (4-ATP), 4-nitrobenzenelthiol (4-NTP), and 4-methoxy-alpha-toluenethiol (4-MATT), were modified on AuNP-DNA1, AuNP-…
W Lencer, W Ciesla, N Tanaka… - The Chemistry and …, 2004 - search.proquest.com
… 1 pT oluenesulfonhydrazide 2 3-(Trifluoromethyl) benzyl mercaptan 2 Dansyl hydrazine 3 3-Methyl-1-butanethiol 3 Methoxyamine hydrochloride 4 4-Methoxy-alpha-toluenethiol 4 o-…
CR per l'Enologia - researchgate.net
1 2 3 4 5 6 7 8 9 10 11 12 13 14 15 16 17 18 19 20 21 22 23 24 25 26 27 28 29 30 31 32 33 34 35 36 37 38 39 40 41 42 43 44 45 46 47 48 49 50 51 52 53 54 55 56 57 58 59 60 …
Number of citations: 0 www.researchgate.net

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